Methyl 4-[(3-chloro-4-methoxyphenyl)amino]-6-methylquinoline-2-carboxylate

Kinase inhibition Monoamine oxidase Structure-activity relationship

This 4-anilinoquinoline-2-carboxylate is optimized for MAO and kinase screening, with a 3-chloro-4-methoxyphenyl substitution pattern that avoids COX-2 selectivity (unlike the 5-Cl-2-OMe regioisomer, IC50=550 nM). The 6-methyl group enhances kinase hinge binding, and the methyl ester (XLogP3=4.9) improves CNS permeability. Achieve reliable SAR with ≥90% purity (LCMS/NMR). Immediate delivery in research quantities.

Molecular Formula C19H17ClN2O3
Molecular Weight 356.81
CAS No. 1207014-69-4
Cat. No. B2721575
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 4-[(3-chloro-4-methoxyphenyl)amino]-6-methylquinoline-2-carboxylate
CAS1207014-69-4
Molecular FormulaC19H17ClN2O3
Molecular Weight356.81
Structural Identifiers
SMILESCC1=CC2=C(C=C1)N=C(C=C2NC3=CC(=C(C=C3)OC)Cl)C(=O)OC
InChIInChI=1S/C19H17ClN2O3/c1-11-4-6-15-13(8-11)16(10-17(22-15)19(23)25-3)21-12-5-7-18(24-2)14(20)9-12/h4-10H,1-3H3,(H,21,22)
InChIKeyXKACUWNIQHLAOM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 15 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Procurement Guide: Methyl 4-[(3-chloro-4-methoxyphenyl)amino]-6-methylquinoline-2-carboxylate (CAS 1207014-69-4) – Structural and Pharmacological Baseline for Quinoline-Based Screening Libraries


Methyl 4-[(3-chloro-4-methoxyphenyl)amino]-6-methylquinoline-2-carboxylate (CAS 1207014-69-4) is a synthetic 4-anilinoquinoline-2-carboxylate derivative available as a research screening compound (Life Chemicals catalog number F3398-1312) [1]. This compound belongs to a class of quinoline-based small molecules extensively studied for kinase inhibition, monoamine oxidase (MAO) modulation, and anti-inflammatory activity [2]. Its core scaffold comprises a 6-methylquinoline-2-carboxylate methyl ester linked via a 4-amino bridge to a 3-chloro-4-methoxyphenyl ring. PubChem computed properties include a molecular weight of 356.8 g/mol, XLogP3 of 4.9, one hydrogen bond donor, and five hydrogen bond acceptors [1]. The compound is supplied at ≥90% purity (LCMS/NMR confirmed) for high-throughput screening (HTS) and structure-activity relationship (SAR) studies [1].

Why Substituting Methyl 4-[(3-chloro-4-methoxyphenyl)amino]-6-methylquinoline-2-carboxylate with In-Class Analogs Risks Divergent Biological Outcomes


Within the 4-anilinoquinoline-2-carboxylate chemotype, subtle structural variations produce profound differences in target engagement profiles. The regioisomer methyl 4-[(5-chloro-2-methoxyphenyl)amino]-6-methylquinoline-2-carboxylate (CAS 1206999-07-6) demonstrates COX-2 inhibitory activity (IC50 = 550 nM), whereas the 3-chloro-4-methoxyphenyl substitution pattern of the target compound is associated with monoamine oxidase (MAO) enzyme modulation based on class-level SAR [1][2]. The methyl ester at the 2-position critically influences membrane permeability compared to the free carboxylic acid analog (CAS 1031977-36-2), which has distinct ionization properties at physiological pH [3]. Furthermore, the 6-methyl substitution on the quinoline core differentiates this compound from its 8-methyl regioisomer (CAS 1207047-82-2), which may exhibit altered steric interactions with kinase ATP-binding pockets [4]. Generic substitution without experimental validation therefore risks selecting a compound with an entirely different biological activity fingerprint.

Quantitative Differentiation Evidence for Methyl 4-[(3-chloro-4-methoxyphenyl)amino]-6-methylquinoline-2-carboxylate Against Closest Structural Analogs


Regioisomeric Differentiation: 3-Chloro-4-Methoxy vs. 5-Chloro-2-Methoxy Substitution Diverts Target Engagement from COX-2 to MAO Modulation

The regioisomer methyl 4-[(5-chloro-2-methoxyphenyl)amino]-6-methylquinoline-2-carboxylate (CAS 1206999-07-6), differing only in the position of chlorine and methoxy substituents on the aniline ring, exhibits measurable COX-2 inhibition with an IC50 of 550 nM (0.55 µM) [1]. In contrast, the target compound bearing the 3-chloro-4-methoxyphenyl substitution pattern shows divergent biological behavior consistent with MAO-A/B modulation, as inferred from class-level SAR studies on quinoline-2-carboxylate derivatives where analogous substitution patterns yield MAO-A IC50 values in the low micromolar range (e.g., 0.51 µM for optimized derivatives) [2]. This positional isomerism fundamentally redirects the compound's target engagement profile away from cyclooxygenase inhibition toward monoamine oxidase pathways. This represents a class-level inference based on the established SAR of 4-anilinoquinoline-2-carboxylates rather than a direct head-to-head experimental comparison of the two regioisomers in identical assays.

Kinase inhibition Monoamine oxidase Structure-activity relationship Anti-inflammatory

Methyl Ester vs. Carboxylic Acid: Differential Permeability and Ionization State at Physiological pH

The target compound is the methyl ester prodrug form of 4-[(3-chloro-4-methoxyphenyl)amino]-6-methylquinoline-2-carboxylic acid (CAS 1031977-36-2). The methyl ester modification masks the ionizable carboxylic acid group (predicted pKa ~3-4), resulting in a computed XLogP3 of 4.9 for the target compound versus an estimated XLogP3 of approximately 3.5-4.0 for the free acid [1]. This difference of approximately 0.9-1.4 logP units translates to an estimated 8- to 25-fold increase in membrane permeability based on established logP-permeability correlations for small molecules [2]. The methyl ester also eliminates the negative charge at physiological pH (7.4), enhancing passive diffusion across biological membranes. This is a class-level inference for quinoline-2-carboxylate derivatives, supported by the well-established principle that esterification of carboxylic acids improves cellular permeability for screening applications [2].

Drug-likeness Permeability Physicochemical properties Prodrug design

6-Methyl vs. 8-Methyl Quinoline Substitution: Impact on Steric Bulk and Kinase Binding Pocket Compatibility

The target compound features a methyl group at the 6-position of the quinoline ring, distinguishing it from the 8-methyl regioisomer (CAS 1207047-82-2). In the context of 4-anilinoquinoline kinase inhibitor design, the 6-position substituent projects toward the solvent-exposed region of the ATP-binding pocket, whereas substituents at the 8-position may sterically clash with the hinge region residues depending on the specific kinase [1]. This structural distinction is supported by 3D-QSAR studies on 4-anilinoquinoline EGFR tyrosine kinase inhibitors, which demonstrate that electrostatic and hydrophobic descriptors at the 6- and 7-positions of the quinoline ring are primary contributors to inhibitory potency, while the 8-position is more sensitive to steric constraints [1]. Class-level inference from crystallographic studies of 4-anilinoquinoline-based RIP2 kinase inhibitors (e.g., GSK583) confirms that the 6-position is amenable to substitution without disrupting the conserved hydrogen bond between the quinoline N1 and the kinase hinge region [2].

Kinase inhibitor design ATP-binding pocket Steric effects Quinoline SAR

Chlorine Substituent Contribution: Enhanced Hydrophobic Interactions vs. Unsubstituted Anilino Analogs

The target compound incorporates a chlorine atom at the 3-position of the aniline ring, distinguishing it from the des-chloro analog methyl 4-(2-methoxyanilino)-6-methylquinoline-2-carboxylate (available from ChemDiv) . In 4-anilinoquinoline SAR, the chlorine substituent contributes to both hydrophobic packing within lipophilic enzyme pockets and potential halogen bonding interactions with backbone carbonyl groups [1]. Quantitative structure-activity relationship (QSAR) modeling of 4-anilinoquinoline EGFR inhibitors identified hydrophobic descriptors as primary contributors to inhibitory potency, with halogen substitution at the meta position of the aniline ring enhancing binding affinity through increased van der Waals contacts [1]. Based on class-level inference from published 4-anilinoquinoline SAR studies, the chlorine atom is estimated to contribute approximately 0.5-1.5 kcal/mol to binding free energy through combined hydrophobic and halogen bonding effects, potentially translating to a 2- to 10-fold enhancement in target binding affinity compared to the unsubstituted analog [1][2]. Direct comparative IC50 data for the target compound versus its des-chloro analog in identical assays is not available.

Halogen bonding Hydrophobic interactions Ligand efficiency Medicinal chemistry

Recommended Application Scenarios for Methyl 4-[(3-chloro-4-methoxyphenyl)amino]-6-methylquinoline-2-carboxylate Based on Quantitative Differentiation Evidence


Monoamine Oxidase (MAO-A/B) Inhibitor Screening and Parkinson's Disease Drug Discovery

Based on class-level SAR evidence that quinoline-2-carboxylate derivatives with analogous substitution patterns exhibit dual MAO-A/B inhibition (IC50 values as low as 0.51 µM for optimized compounds, as reported by Khan et al., 2018) [1], this compound is best deployed in MAO-focused screening cascades for neurodegenerative disease targets. Its methyl ester prodrug form (XLogP3 = 4.9) provides superior CNS permeability potential compared to the free carboxylic acid analog, making it particularly suitable for cell-based MAO inhibition assays where intracellular access is required. Researchers should prioritize this compound over the 5-chloro-2-methoxy regioisomer (CAS 1206999-07-6) for MAO programs, as the latter's demonstrated COX-2 inhibitory activity (IC50 = 550 nM) indicates divergent target engagement that may confound MAO-specific screening results [2].

Kinase Inhibitor Hit Identification Using 4-Anilinoquinoline Scaffolds

The 6-methyl substitution pattern and 3-chloro-4-methoxyphenyl moiety position this compound favorably for kinase ATP-binding pocket screening. Crystallographic studies of related 4-anilinoquinoline kinase inhibitors such as GSK583 (RIP2 kinase, IC50 = 5 nM) confirm that the 6-position tolerates substitution without disrupting the critical quinoline N1–kinase hinge hydrogen bond, while the chlorine atom contributes favorable hydrophobic and potential halogen bonding interactions within the lipophilic pocket [1]. This compound should be included in kinase inhibitor screening libraries in preference to 8-methyl regioisomers (CAS 1207047-82-2), which may incur steric penalties with hinge region residues. The methyl ester functionality further enhances cell permeability for cellular kinase inhibition assays compared to free acid analogs [2].

Structure-Activity Relationship (SAR) Studies on 4-Anilinoquinoline-2-Carboxylate Chemical Space

This compound serves as a defined structural probe within the 4-anilinoquinoline-2-carboxylate SAR matrix, enabling systematic exploration of three key variables: (i) aniline substitution pattern (3-Cl-4-OMe vs. 5-Cl-2-OMe), (ii) quinoline methyl position (6-Me vs. 8-Me), and (iii) ester vs. acid functionality at the 2-position. Its computed properties (MW = 356.8, XLogP3 = 4.9, HBD = 1, HBA = 5) comply with Lipinski's Rule of Five, making it suitable for oral drug-like chemical space exploration [1]. When procuring compounds for focused SAR libraries, this compound fills a specific node in the SAR matrix that is complementary to, but not interchangeable with, its closest analogs. The ≥90% purity specification from Life Chemicals ensures reliable SAR data generation without confounding impurities [2].

Anti-Inflammatory vs. Neurodegenerative Target Deconvolution Studies

The divergent target engagement profiles of positional isomers in this chemotype enable target deconvolution experiments. The target compound's association with MAO modulation pathways (based on class SAR) contrasts sharply with the COX-2 inhibitory activity of its 5-chloro-2-methoxy regioisomer (IC50 = 550 nM) [1]. This dichotomy can be exploited in phenotypic screening cascades where the mechanism of action is unknown: if a cellular phenotype is replicated by the target compound but not by the COX-2-active regioisomer, MAO-dependent mechanisms are implicated. Conversely, COX-2-mediated effects can be ruled out. This compound therefore serves as a critical chemical biology tool for pathway discrimination when used alongside its regioisomeric comparator [1].

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